Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]-
Overview
Description
Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- is a chemical compound used in scientific research. It is a photoreactive compound that is used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. This compound is also used to investigate the mechanism of action of various biological processes.
Mechanism of Action
Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- works by covalently binding to proteins and nucleic acids upon exposure to UV light. This covalent binding allows for the identification and isolation of interacting molecules. The compound can also be used to map the binding sites of ligands on proteins and nucleic acids.
Biochemical and Physiological Effects:
Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- has no known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- in lab experiments are its high reactivity and specificity. The compound can be used to identify and isolate interacting molecules with high accuracy. However, the use of this compound requires exposure to UV light, which can cause damage to biological samples. Additionally, the covalent binding of the compound to proteins and nucleic acids can alter their structure and function.
Future Directions
There are several future directions for the use of acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- in scientific research. One direction is the development of new methods for the synthesis of this compound. Another direction is the investigation of the compound's use in drug discovery research. Additionally, the use of this compound in the study of protein-protein interactions, protein-DNA interactions, and protein-ligand interactions is an area of ongoing research.
Scientific Research Applications
Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- is widely used in scientific research. It is used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. This compound is also used to investigate the mechanism of action of various biological processes such as DNA replication, transcription, translation, and signal transduction. Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- is also used in drug discovery research to identify potential drug targets.
properties
IUPAC Name |
2-[3-nitro-5-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O4/c11-10(12,13)9(14-15-9)6-3-7(16(18)19)5-8(4-6)20-2-1-17/h1,3-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFPHQCBCKDOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC=O)C2(N=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477815 | |
Record name | Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
212207-96-0 | |
Record name | Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.